

Spectroscopic Profile of 1-(1-Bromoethyl)-4-nitrobenzene: A Technical Guide

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Compound of Interest

Compound Name: **1-(1-Bromoethyl)-4-nitrobenzene**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-(1-Bromoethyl)-4-nitrobenzene** (CAS No. 19935-81-0). The document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, supplemented with detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, characterization, and drug development.

Chemical Structure and Properties

Structure:

Molecular Formula: C₈H₈BrNO₂

Molecular Weight: 230.06 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **1-(1-Bromoethyl)-4-nitrobenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.22	Doublet (d)	2H	Aromatic protons (ortho to NO_2)
7.62	Doublet (d)	2H	Aromatic protons (meta to NO_2)
5.22	Quartet (q)	1H	Methine proton (- CHBr)
2.08	Doublet (d)	3H	Methyl protons (- CH_3)

^{13}C NMR Data

No publicly available experimental ^{13}C NMR data was found for **1-(1-Bromoethyl)-4-nitrobenzene** at the time of this publication. Predicted chemical shifts based on computational models are available in various chemical databases but are not included here to maintain a focus on experimental data.

Infrared (IR) Spectroscopy

No publicly available experimental IR absorption data was found for **1-(1-Bromoethyl)-4-nitrobenzene** at the time of this publication. Typical characteristic IR absorption bands for similar aromatic nitro compounds and alkyl halides are provided for reference.

Wavenumber (cm^{-1})	Functional Group
~3100-3000	Aromatic C-H stretch
~1600, ~1475	Aromatic C=C stretch
~1530-1500	Asymmetric NO_2 stretch
~1350-1330	Symmetric NO_2 stretch
~860-800	C-N stretch
~700-600	C-Br stretch

Mass Spectrometry (MS)

No publicly available experimental mass spectrum was found for **1-(1-Bromoethyl)-4-nitrobenzene** at the time of this publication. The predicted monoisotopic mass is 228.9738 u. Due to the presence of bromine, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak (M^+) and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ^{79}Br and ^{81}Br isotopes).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Synthesis of 1-(1-Bromoethyl)-4-nitrobenzene

A mixture of 1-ethyl-4-nitro-benzene (e.g., 3.4 mL, 25 mmol), N-bromosuccinimide (NBS) (e.g., 4.38 g, 24.6 mmol), and a radical initiator such as benzoyl peroxide (e.g., 0.04g, 0.18 mmol) in a suitable solvent like carbon tetrachloride (e.g., 30 mL) is refluxed for approximately 1 hour. After cooling, the reaction mixture is filtered, and the filtrate is evaporated. The crude product is then purified by flash chromatography on silica gel using an appropriate eluent system (e.g., 2:98 ethyl acetate:hexanes) to yield 1-(1-bromo-ethyl)-4-nitro-benzene as a yellow oil.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the purified compound (typically 5-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a standard 5 mm NMR tube. The spectrum is recorded on a spectrometer operating at a frequency of 500 MHz for ^1H nuclei. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

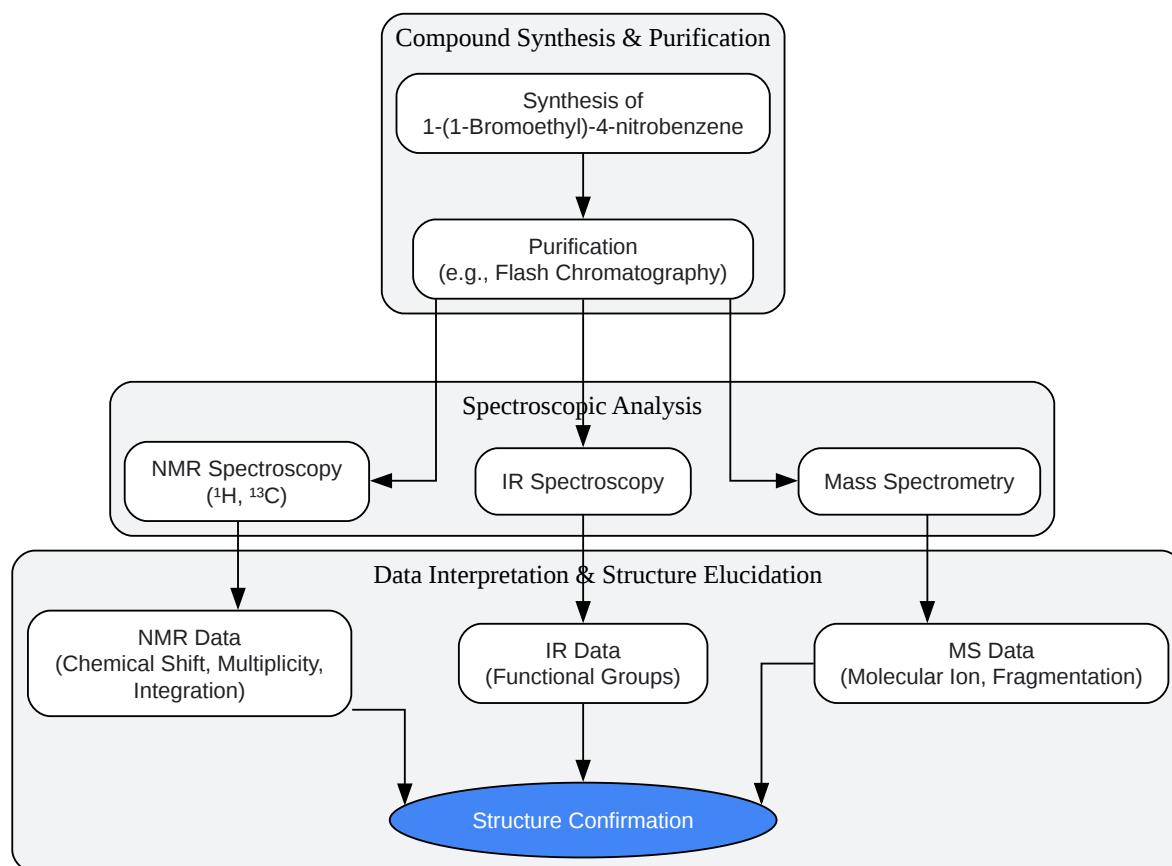
For a solid sample, an IR spectrum can be obtained using the KBr pellet method. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectra can be acquired using an electron ionization (EI) source. The sample is introduced into the ion source, which is typically heated to ensure volatilization. The gaseous molecules are then bombarded with a beam of electrons (usually at 70 eV) to induce ionization and fragmentation. The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **1-(1-Bromoethyl)-4-nitrobenzene**.



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Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

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References

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